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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911

Abstract: This document provides a comprehensive technical overview of the spectroscopic
data for hexamethyl tungsten (W(CHs)s), a pivotal yet highly unstable d° organometallic
compound. It is intended for researchers and professionals in chemistry and drug development
who require detailed characterization data. This guide consolidates nuclear magnetic
resonance (NMR), infrared (IR), mass spectrometry (MS), and electronic spectroscopy data,
presenting quantitative findings in structured tables. Detailed experimental protocols for
synthesis and analysis are described, emphasizing the necessary precautions for handling this
air-sensitive compound. The historical context of its structural elucidation, which evolved from a
presumed octahedral geometry to a definitively proven distorted trigonal prismatic structure, is
also discussed as a framework for interpreting the spectroscopic results.

Molecular Structure: The Trigonal Prismatic
Anomaly

Initially, the molecular geometry of hexamethyl tungsten was believed to be octahedral, an
assumption supported by early interpretations of infrared and photoelectron spectroscopy data.
[1][2][3] However, this assignment remained a subject of debate for nearly two decades.[2][3]
The definitive structure was established through single-crystal X-ray diffraction studies at
-163°C, which revealed that W(CHs)e adopts a strongly distorted trigonal prismatic geometry
with Csv symmetry.[1][2][4] This finding was significant, as most six-coordinate organometallic
compounds are octahedral.[2][3] The deviation is attributed to electronic factors, including a
second-order Jahn-Teller distortion.[1][2] This non-octahedral structure is crucial for correctly
interpreting the compound's spectroscopic properties.
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Spectroscopic Data

Hexamethyl tungsten is a red, crystalline, and extremely volatile solid that sublimes at -30°C
and is highly sensitive to air and moisture.[2][3][4] Its instability and dynamic behavior in
solution are reflected in its spectroscopic data.

At room temperature, both *H and 3C NMR spectra show a single sharp resonance, which is a
result of dynamic fluxional processes, including low-energy barriers for methyl group rotation
and Dsh inversion.[1][4]

Table 1: NMR Spectroscopic Data for W(CHs)s

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1219911?utm_src=pdf-body
https://www.chemeurope.com/en/encyclopedia/Hexamethyl_tungsten.html
https://en.wikipedia.org/wiki/Hexamethyltungsten
https://mocvd-precursor-encyclopedia.de/447521570/448049888
https://www.vulcanchem.com/product/vc1709783
https://mocvd-precursor-encyclopedia.de/447521570/448049888
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Nucleus

Solvent

Chemical Shift Coupling
(9) Constant (J)

Comments

1H

Toluene-ds

J(3W-1H) = 3.0

8.38 1 (1.62 ppm)
Hz

A single sharp
signal with
satellites from
coupling to 183W,
The peak
remains sharp
upon cooling to
-90°C.[4]

13C

Benzene-ds

~1000 Hz upfield
from solvent

J(183W_1?>C) =
40.0 Hz

Asingle
resonance with
satellites is
observed.[4] DFT
calculations
predict a
difference of ~18
ppm between the
two non-
equivalent
methyl sets in
the static Cav
structure, which
may be
observable at
very low

temperatures.[1]

Infrared spectroscopy was instrumental in the initial, albeit incorrect, assignment of an

octahedral structure.[1][2] The key vibrational modes are summarized below. Detailed Raman

spectroscopic data for W(CHs)e is not readily available in the cited literature.

Table 2: Infrared (IR) Spectroscopic Data for W(CHs)s
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Wavenumber (cm~?) Assignment
2980, 2870 C-H stretching
1395, 1090 C-H deformation
800 CHs rocking
482 W-C stretching
[4]

The deep red color of hexamethyl tungsten is a result of its electronic transitions.

Table 3: UV-Vis Spectroscopic Data for W(CHs)e

Observation Interpretation

Strong absorption rising into the UV region Attributed to an intense charge-transfer band.[4]

The mass spectrum of W(CHs)e is characterized by the absence of the molecular ion peak,
which is common for unstable organometallic compounds. The fragmentation pattern involves
the sequential loss of methyl groups.

Table 4: Mass Spectrometry Data for W(CH3s)e

lon Observation
[W(CHs)e]* Not observed
[W(CHs3)s]* Highest mass number ion observed

WCH* oW Lower mass peaks resulting from subsequent
3)a]* to W+
loss of methyl groups[4]

Photoelectron spectroscopy provides information about the electronic structure and bonding in
the molecule.

Table 5: Photoelectron Spectroscopy lonization Energies for W(CHs)e
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lonization Energy (eV) Method/Comment Reference
8.59 £ 0.02 Vertical lonization Energy [5]

8.3 Adiabatic lonization Energy [5]1[6]

8.8 Vertical lonization Energy [5]

Experimental Protocols

The synthesis and handling of hexamethyl tungsten require rigorous air- and moisture-free
techniques due to its high reactivity and thermal instability.[4]

While the original 1973 synthesis involved the reaction of WCle with methyllithium, this method
often gives poor yields.[2][7] An improved and more reliable method was reported in 1976.[1][2]

[3]

Reaction Setup: All glassware must be rigorously dried and the reaction conducted under an
inert atmosphere of dry nitrogen or argon.

e Reagents: Tungsten hexachloride (WCls) is reacted with trimethylaluminium (AI(CHs)3) in the
presence of trimethylamine.

 Stoichiometry: WCls + 6 Al(CH3)s — W(CHs)es + 6 Al(CH3)2CI.[1][2][3]

o Procedure: The reaction is typically performed in a non-coordinating solvent like light
petroleum or diethyl ether. The temperature must be carefully controlled and kept low to
prevent the thermal decomposition of the product.[4]

« |solation: Hexamethyl tungsten is isolated by sublimation at low temperatures (e.g., -30°C
at 10~2 Torr), taking advantage of its extreme volatility.[4]

The characterization of W(CHs)e involves a multi-technique approach to confirm its identity,
purity, and structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Hexamethyl
Tungsten (W(CHs)e): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219911#spectroscopic-data-of-hexamethyl-
tungsten]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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